

H-Phe(3-CN)-OH: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Phe(3-CN)-OH*

Cat. No.: *B2979707*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **H-Phe(3-CN)-OH** (3-Cyano-L-phenylalanine), a crucial amino acid derivative in pharmaceutical research and peptide synthesis. Understanding its solubility in various solvents is paramount for its effective application in drug development and biochemical research. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and explores the potential roles of the nitrile group in biological systems.

Core Concepts and Properties

H-Phe(3-CN)-OH, also known as (2S)-2-amino-3-(3-cyanophenyl)propanoic acid, is a derivative of the essential amino acid L-phenylalanine. The introduction of a nitrile (-CN) group onto the phenyl ring significantly influences its physicochemical properties, including its solubility and potential for molecular interactions.

Key Properties:

- Molecular Formula: $C_{10}H_{10}N_2O_2$
- Molecular Weight: 190.20 g/mol
- Appearance: White to light yellow solid
- CAS Number: 57213-48-6

Quantitative Solubility Data

The solubility of **H-Phe(3-CN)-OH** has been determined in aqueous solution under specific conditions. While comprehensive data across a wide range of organic solvents is limited in publicly available literature, the existing data provides a crucial baseline for researchers.

Solvent	Solubility	Conditions
Water (H ₂ O)	5.74 mg/mL (30.18 mM)	Ultrasonic treatment and pH adjusted to 3 with 1 M HCl[1] [2][3].

General solubility trends for L-phenylalanine, the parent compound, suggest that it is soluble in water but has limited solubility in alcohols and is poorly soluble in non-polar organic solvents. It can be inferred that **H-Phe(3-CN)-OH** would follow a similar trend.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for experimental design and drug formulation. The following are detailed methodologies that can be employed to ascertain the solubility of **H-Phe(3-CN)-OH** in various solvents.

Shake-Flask Method (Equilibrium Solubility)

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

- **Preparation:** Add an excess amount of **H-Phe(3-CN)-OH** to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
- **Equilibration:** Agitate the suspension at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

- Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed to pellet the remaining solid.
- Sampling: Carefully extract a known volume of the supernatant (the saturated solution).
- Quantification: Determine the concentration of **H-Phe(3-CN)-OH** in the supernatant using a validated analytical technique such as:
 - High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A standard curve of known concentrations of **H-Phe(3-CN)-OH** should be prepared to quantify the sample.
 - UV-Vis Spectroscopy: If **H-Phe(3-CN)-OH** has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.
- Calculation: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).

Turbidimetric Method (Kinetic Solubility)

This high-throughput method is useful for rapid screening of solubility in various solvents.

Methodology:

- Stock Solution Preparation: Prepare a concentrated stock solution of **H-Phe(3-CN)-OH** in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).
- Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the test solvent.
- Precipitation Observation: The point at which the solution becomes turbid indicates the precipitation of the compound.
- Measurement: Use a nephelometer or a plate reader capable of measuring light scattering to determine the lowest concentration at which turbidity is observed. This concentration is an approximation of the kinetic solubility.

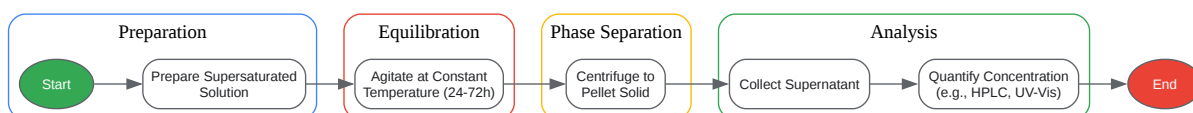
Signaling Pathways and Biological Relevance

Direct involvement of **H-Phe(3-CN)-OH** in specific signaling pathways has not been extensively documented. However, the presence of the nitrile group suggests potential roles and applications in biological research:

- **Protein-Ligand Interactions:** The nitrile group is a highly polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor, potentially interacting with amino acid residues like serine and arginine in protein binding pockets. This makes it a valuable moiety in the design of enzyme inhibitors and other bioactive molecules.
- **Infrared and Fluorescence Probes:** The nitrile stretch provides a unique vibrational signature in a region of the infrared spectrum that is relatively free from interference from biological molecules. This property allows p-cyanophenylalanine, a closely related compound, to be used as an infrared probe to study protein dynamics and local environments. Similarly, the fluorescence of cyanophenylalanine derivatives can be sensitive to the local environment, making them useful fluorescent probes for studying protein folding and interactions.
- **Bioisostere:** The nitrile group can serve as a bioisostere for other functional groups, such as carbonyls or halogens, in drug design. Its small size allows it to penetrate deeply into protein active sites.

Visualizing Experimental and Logical Workflows

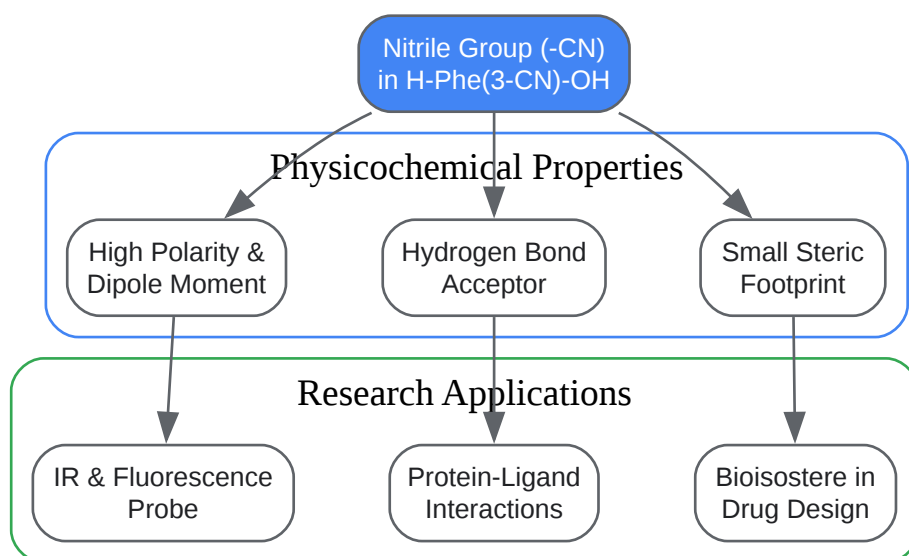
Experimental Workflow for Solubility Determination



[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the equilibrium solubility of **H-Phe(3-CN)-OH**.

Logical Relationship of Nitrile Group Properties



[Click to download full resolution via product page](#)

Caption: Key properties of the nitrile group and their influence on research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- To cite this document: BenchChem. [H-Phe(3-CN)-OH: A Technical Guide to Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2979707#h-phe-3-cn-oh-solubility-in-different-solvents\]](https://www.benchchem.com/product/b2979707#h-phe-3-cn-oh-solubility-in-different-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com